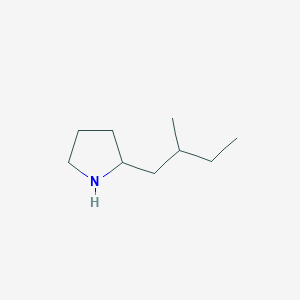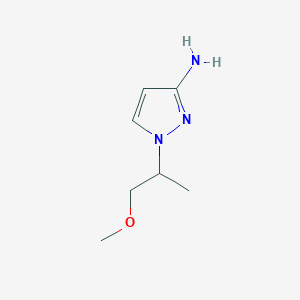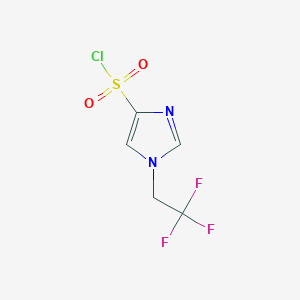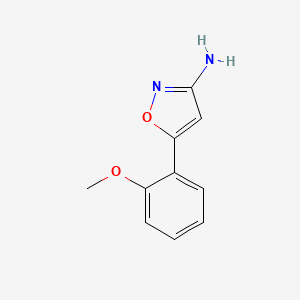![molecular formula C9H10BrNO2S B1469305 1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1341389-58-9](/img/structure/B1469305.png)
1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid
Vue d'ensemble
Description
1-(4-Bromothiophen-2-yl)methylazetidine-3-carboxylic acid, or BTMA, is an organic compound belonging to the class of azetidines. It is a brominated thiophene derivative with a carboxylic acid group at the 3-position. BTMA has been studied extensively in the scientific research field due to its unique properties and potential applications. It has been used in various areas, such as organic synthesis, drug development, and biochemical and physiological studies.
Applications De Recherche Scientifique
Medicine: Inhibitors of Monocarboxylate Transporters
This compound has potential applications in medicine as an inhibitor of monocarboxylate transporters (MCTs). MCTs play a crucial role in the transport of lactate and ketone bodies across cell membranes, which is vital in metabolic processes. Inhibiting these transporters can be beneficial in treating conditions characterized by the heightened activity of MCTs, such as certain cancers and type II diabetes .
Agriculture: Agrochemical Research
In the field of agriculture, derivatives of azetidine, such as 1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid, are valuable for agrochemical research. They can be used to develop new pesticides or herbicides, contributing to the protection of crops and enhancement of agricultural productivity .
Material Science: Synthesis of Heterocyclic Compounds
This compound is also significant in material science, particularly in the synthesis of heterocyclic compounds. These compounds are integral to the development of new materials with specific properties, such as increased durability or conductivity .
Environmental Science: Analytical Studies
In environmental science, this compound could be used in analytical studies to detect and quantify pollutants. Its derivatives might serve as reagents or indicators in assays that measure the presence of environmental toxins .
Biochemistry: Metabolic Pathway Analysis
Biochemically, this compound could be involved in studying metabolic pathways, especially those related to the Warburg effect in cancer cells. By inhibiting MCTs, researchers can gain insights into the metabolic alterations in cancer cells .
Pharmacology: Drug Development
In pharmacology, the compound’s role as an MCT inhibitor suggests its use in drug development, particularly for conditions where modulation of lactate transport is therapeutic. It could lead to the development of novel pharmacological agents targeting metabolic disorders .
Analytical Chemistry: Chromatography and Spectroscopy
Analytically, this compound and its derivatives can be used as standards or calibration agents in chromatography and spectroscopy. These techniques are essential for the qualitative and quantitative analysis of chemical substances .
Synthetic Chemistry: Building Blocks for Complex Molecules
Finally, in synthetic chemistry, this compound serves as a building block for the construction of more complex molecules. Its reactive sites make it a versatile precursor for various synthetic routes, leading to the creation of a wide array of chemical entities .
Propriétés
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-1-8(14-5-7)4-11-2-6(3-11)9(12)13/h1,5-6H,2-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSCYOXYWYDWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CS2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469234.png)


![[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1469239.png)

![N-[(3,4-difluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1469244.png)
![1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469245.png)